molecular formula C10H11NO B12601482 N-Cyclopropylbenzenemethanimine N-oxide CAS No. 643008-05-3

N-Cyclopropylbenzenemethanimine N-oxide

Cat. No.: B12601482
CAS No.: 643008-05-3
M. Wt: 161.20 g/mol
InChI Key: CHFHBNJAONXPPU-UHFFFAOYSA-N
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Description

N-Cyclopropylbenzenemethanimine N-oxide is a chemical compound that belongs to the class of N-oxides N-oxides are characterized by the presence of a nitrogen-oxygen coordinate covalent bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclopropylbenzenemethanimine N-oxide typically involves the oxidation of the corresponding amine. One common method is the use of hydrogen peroxide in the presence of a base, which facilitates the formation of the N-oxide. The reaction conditions often include mild temperatures and the use of solvents such as methanol or acetic acid .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes using packed-bed microreactors. These methods are advantageous due to their efficiency, safety, and scalability. Catalysts such as titanium silicalite (TS-1) are often employed to enhance the reaction rate and yield .

Chemical Reactions Analysis

Types of Reactions

N-Cyclopropylbenzenemethanimine N-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include hydroxylamines, substituted amines, and more complex N-oxide derivatives .

Scientific Research Applications

N-Cyclopropylbenzenemethanimine N-oxide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Cyclopropylbenzenemethanimine N-oxide involves its ability to act as an oxidizing agent. The N-oxide group can participate in redox reactions, leading to the formation of reactive intermediates that interact with various molecular targets. These interactions can result in the modulation of biological pathways and the inhibition of specific enzymes .

Comparison with Similar Compounds

Similar Compounds

  • N-Methylbenzenemethanimine N-oxide
  • N-Ethylbenzenemethanimine N-oxide
  • N-Propylbenzenemethanimine N-oxide

Uniqueness

N-Cyclopropylbenzenemethanimine N-oxide is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying the effects of ring strain and electronic distribution on chemical reactivity and biological activity .

Properties

CAS No.

643008-05-3

Molecular Formula

C10H11NO

Molecular Weight

161.20 g/mol

IUPAC Name

N-cyclopropyl-1-phenylmethanimine oxide

InChI

InChI=1S/C10H11NO/c12-11(10-6-7-10)8-9-4-2-1-3-5-9/h1-5,8,10H,6-7H2

InChI Key

CHFHBNJAONXPPU-UHFFFAOYSA-N

Canonical SMILES

C1CC1[N+](=CC2=CC=CC=C2)[O-]

Origin of Product

United States

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